molecular formula C10H14O B058589 1-Ethynyl-1-prop-2-enoxycyclopentane CAS No. 121983-06-0

1-Ethynyl-1-prop-2-enoxycyclopentane

Cat. No.: B058589
CAS No.: 121983-06-0
M. Wt: 150.22 g/mol
InChI Key: SWDPBHKBXINEIZ-UHFFFAOYSA-N
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Description

1-Ethynyl-1-prop-2-enoxycyclopentane is a cyclopentane derivative featuring two distinct functional groups: an ethynyl (C≡CH) moiety and a prop-2-enoxy (allyl ether) substituent.

Properties

CAS No.

121983-06-0

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-ethynyl-1-prop-2-enoxycyclopentane

InChI

InChI=1S/C10H14O/c1-3-9-11-10(4-2)7-5-6-8-10/h2-3H,1,5-9H2

InChI Key

SWDPBHKBXINEIZ-UHFFFAOYSA-N

SMILES

C=CCOC1(CCCC1)C#C

Canonical SMILES

C=CCOC1(CCCC1)C#C

Synonyms

Cyclopentane, 1-ethynyl-1-(2-propenyloxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular Features of Selected Compounds

Compound Name Molecular Formula Key Functional Groups Applications/Reactivity
1-Ethynyl-1-prop-2-enoxycyclopentane C₈H₁₀O Ethynyl, Allyl ether, Cyclopentane Synthetic intermediates, click chemistry
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS Thiocyanate, Propargyl sulfide Unspecified (limited data)
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₉H₁₃NOS Amino alcohol, Thiophene Pharmaceutical impurity (e.g., Drospirenone)

Key Observations :

  • Ethynyl vs. Thiocyanate: The ethynyl group in this compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas the thiocyanate group in (Prop-2-yn-1-ylsulfanyl)carbonitrile may participate in nucleophilic substitutions .
  • Allyl Ether vs. Thiophene: The prop-2-enoxy group offers electrophilic reactivity at the double bond, contrasting with the aromatic thiophene in pharmaceutical impurities, which influences metabolic stability .

Table 2: Hazard Comparison

Compound Name Health Hazards Environmental Hazards Precautionary Measures
This compound Not classified (data gap) Not classified (data gap) Assume P261/P262 (avoid inhalation/skin contact)
(Prop-2-yn-1-ylsulfanyl)carbonitrile Not classified Not classified P261/P262 (similar to acetylene derivatives)
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Controlled impurity N/A Monitor at ≤0.15% per pharmacopeia

Key Observations :

  • Data Gaps: Both this compound and (Prop-2-yn-1-ylsulfanyl)carbonitrile lack comprehensive toxicological profiles, warranting conservative safety protocols .

Reactivity and Stability

  • Ethynyl Group Reactivity: The terminal alkyne in this compound is prone to oxidation or polymerization under acidic conditions, akin to propargyl derivatives. This contrasts with the relative stability of the thiophene ring in pharmaceutical analogs .

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